molecular formula C20H17N3O4 B6496966 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 952846-40-1

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B6496966
CAS No.: 952846-40-1
M. Wt: 363.4 g/mol
InChI Key: XTUBRCQPOAWPSD-UHFFFAOYSA-N
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Description

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the benzofuran derivative with a hydrazine derivative, followed by cyclization with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a suitable boronic acid derivative and a palladium catalyst.

    Ethoxy Group Introduction: The ethoxy group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzofuran core, leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation Products: Aldehyde and carboxylic acid derivatives.

    Reduction Products: Reduced oxadiazole and benzofuran derivatives.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The oxadiazole ring and the benzofuran core play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    7-ethoxy-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide: Similar structure with a chlorophenyl group instead of a methylphenyl group.

    7-ethoxy-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide: Similar structure with a fluorophenyl group instead of a methylphenyl group.

    7-ethoxy-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide: Similar structure with a nitrophenyl group instead of a methylphenyl group.

Uniqueness

The uniqueness of 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which contribute to its distinct chemical properties and potential applications. The presence of the methylphenyl group, oxadiazole ring, and benzofuran core provides a unique scaffold for the development of new compounds with diverse biological and chemical activities.

Properties

IUPAC Name

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-3-25-15-9-5-7-13-11-16(26-17(13)15)18(24)21-20-23-22-19(27-20)14-8-4-6-12(2)10-14/h4-11H,3H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUBRCQPOAWPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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